

6-(Trifluoromethyl)quinolin-4-amine molecular weight

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Compound of Interest

Compound Name: 6-(Trifluoromethyl)quinolin-4-amine

Cat. No.: B1270796

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An In-depth Technical Guide to **6-(Trifluoromethyl)quinolin-4-amine**

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF₃) group, in particular, offers a powerful tool for modulating the physicochemical and pharmacokinetic properties of bioactive molecules. This guide provides a comprehensive technical overview of **6-(Trifluoromethyl)quinolin-4-amine**, a key building block for drug discovery and materials science. We will delve into its core properties, present logical synthetic strategies, detail protocols for its characterization and handling, and explore its applications for researchers, scientists, and drug development professionals. This document is designed to serve as a practical, field-proven resource, grounding theoretical concepts in established laboratory practice.

Introduction: The Strategic Value of a Privileged Scaffold

The quinoline ring system, a fusion of benzene and pyridine rings, is classified as a "privileged scaffold" in drug discovery.^{[1][2]} Its rigid structure and versatile substitution points have made it a foundational component in a vast array of approved therapeutics, from antimalarials to kinase inhibitors.^{[2][3]} The true power of this scaffold is unlocked through strategic functionalization.

The introduction of a trifluoromethyl (-CF₃) group is a widely employed strategy to enhance the drug-like properties of a molecule.^{[4][5]} The strong electron-withdrawing nature and high lipophilicity of the -CF₃ group can profoundly influence a compound's metabolic stability, membrane permeability, and binding affinity to biological targets.^{[4][6]} **6-(Trifluoromethyl)quinolin-4-amine** combines this powerful functional group with the proven quinoline core, creating a versatile and highly valuable intermediate for the synthesis of next-generation pharmaceuticals and functional materials.^[7]

Core Physicochemical Properties

Accurate characterization of a molecule's physical properties is fundamental to its application in research and development. These parameters govern solubility, reactivity, and behavior in biological systems.

Molecular Identity and Key Data

The fundamental properties of **6-(Trifluoromethyl)quinolin-4-amine** are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₇ F ₃ N ₂	[7] [8] [9]
Molecular Weight	212.17 g/mol	[7] [8] [9]
CAS Number	247113-89-9	[7] [8] [10]
IUPAC Name	6-(Trifluoromethyl)quinolin-4-amine	[11]
Common Synonyms	4-Amino-6-(trifluoromethyl)quinoline	[7] [8]
Appearance	(Typically an off-white to yellow solid)	General observation
Storage Conditions	Sealed in a dry environment, Room Temp or 0-8°C	[7] [8]

Molecular Structure

The structure combines the aromatic, basic quinoline nucleus with a potent electron-withdrawing group at the 6-position and a nucleophilic amino group at the 4-position. This specific arrangement dictates its reactivity and potential as a pharmacophore.

Caption: Structure of **6-(Trifluoromethyl)quinolin-4-amine**.

Protocol: Determination of Lipophilicity (logP) via Shake-Flask Method

Lipophilicity is a critical parameter in drug design, influencing absorption and distribution. The causality behind this experiment is to quantify how the compound partitions between an oily (n-octanol) and a watery (aqueous buffer) phase, mimicking its behavior in the body.

Methodology:

- Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and saturate it with n-octanol. Separately, saturate n-octanol with the PBS buffer. This pre-saturation prevents volume changes during the experiment.
- Standard Curve: Prepare a stock solution of **6-(Trifluoromethyl)quinolin-4-amine** in a suitable solvent (e.g., DMSO). Create a series of dilutions in the aqueous buffer and measure their absorbance at the compound's λ_{max} using a UV-Vis spectrophotometer to generate a standard curve.
- Partitioning: Add a known amount of the compound to a vial containing equal volumes of the pre-saturated n-octanol and PBS buffer.
- Equilibration: Vigorously shake the vial for 1 hour to ensure thorough mixing and partitioning. Subsequently, centrifuge the vial to achieve a clean separation of the two phases.
- Concentration Measurement: Carefully sample the aqueous phase and measure its absorbance. Determine the concentration using the standard curve.
- Calculation: The concentration in the n-octanol phase is determined by mass balance (initial concentration - final aqueous concentration). The partition coefficient P is the ratio of the

concentration in octanol to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[\[6\]](#)

Synthesis and Structural Verification

While numerous methods exist for quinoline synthesis, a common and practical approach for producing 4-aminoquinoline derivatives involves the nucleophilic aromatic substitution of a 4-chloroquinoline precursor.

Proposed Synthetic Workflow

The rationale for this workflow is its efficiency and the commercial availability of starting materials. The key step is the displacement of a good leaving group (chloride) by an amine source, a well-established and reliable transformation.

Caption: Proposed workflow for synthesis and verification.

Protocol: HPLC Analysis for Purity Assessment

This protocol provides a self-validating system for assessing the purity of the final compound, which is critical for ensuring reproducible results in subsequent applications.

Methodology:

- Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% Trifluoroacetic Acid in Water) and Mobile Phase B (e.g., 0.1% Trifluoroacetic Acid in Acetonitrile). Degas both solvents.
- Column: Use a C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 μ m particle size).
- Sample Preparation: Accurately weigh ~1 mg of the synthesized **6-(Trifluoromethyl)quinolin-4-amine** and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 μ L

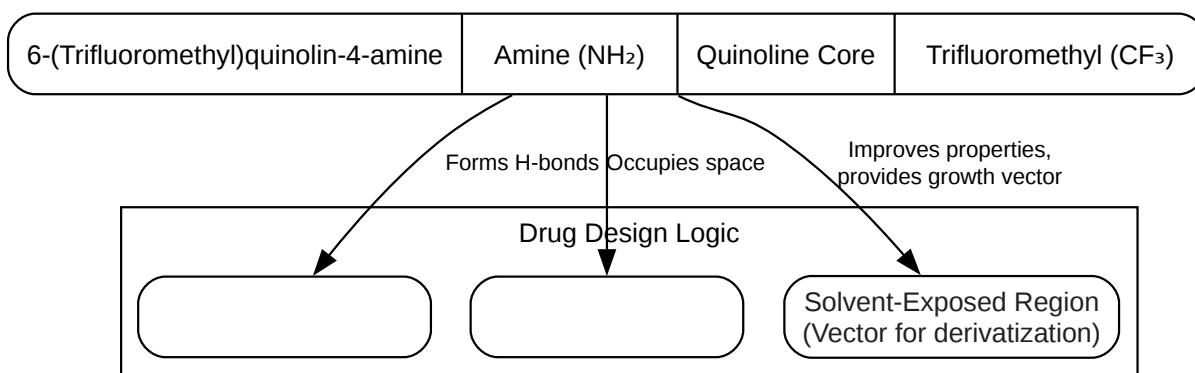
- Column Temperature: 30 °C
- Detection: UV at 254 nm
- Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 10% B and equilibrate for 3 minutes.
- Data Analysis: Integrate the area of all peaks in the chromatogram. Purity is calculated as $(\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100\%$.

Core Applications in Drug Discovery

The unique electronic and structural features of **6-(Trifluoromethyl)quinolin-4-amine** make it a valuable starting point for several research avenues.

Scaffold for Kinase Inhibitor Development

The 4-aminoquinoline motif is a known "hinge-binder" for many protein kinases, which are critical targets in oncology.^[12] The amino group can form key hydrogen bonds with the kinase hinge region, while the quinoline core occupies the ATP-binding pocket. The 6-trifluoromethyl substituent can be used to probe deeper pockets, enhance potency, and improve metabolic stability.^{[7][12]}



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